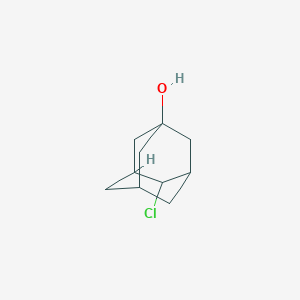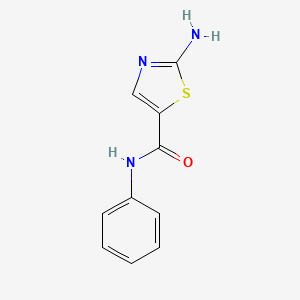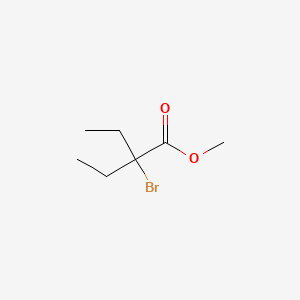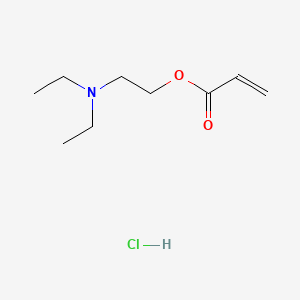
2-(Diethylamino)ethyl acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl acrylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is an ester of acrylic acid and is characterized by the presence of a diethylamino group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl acrylate hydrochloride typically involves the esterification of acrylic acid with 2-(Diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The resulting ester is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the diethylamino group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. The compound’s reactivity allows for the creation of materials with specific properties.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems. Its ability to form hydrogels makes it valuable in tissue engineering and regenerative medicine.
Medicine: It is explored for its potential in creating drug delivery vehicles and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl acrylate hydrochloride involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl acrylate: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Aminoethyl) methacrylate: Contains an amino group and is used in similar applications.
2-(Hydroxyethyl) acrylate: Contains a hydroxy group and is used in the synthesis of hydrogels and other materials.
Uniqueness
2-(Diethylamino)ethyl acrylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions and properties.
Propiedades
Número CAS |
26536-86-7 |
|---|---|
Fórmula molecular |
C9H18ClNO2 |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-9(11)12-8-7-10(5-2)6-3;/h4H,1,5-8H2,2-3H3;1H |
Clave InChI |
JIFFDTCEOLTGAU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C=C.Cl |
Números CAS relacionados |
54076-93-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


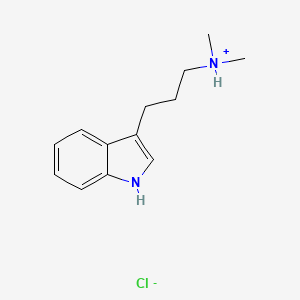
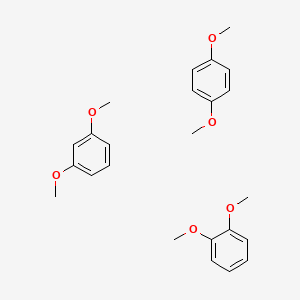

![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
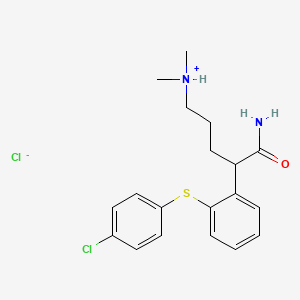
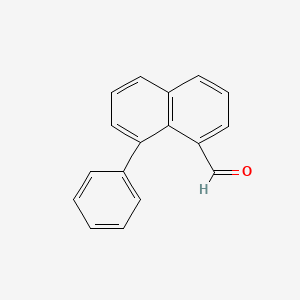
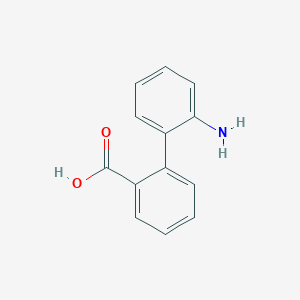
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)

